4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
CAS No.: 179062-06-7
Cat. No.: VC21094961
Molecular Formula: C7H6F4N2
Molecular Weight: 194.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179062-06-7 |
|---|---|
| Molecular Formula | C7H6F4N2 |
| Molecular Weight | 194.13 g/mol |
| IUPAC Name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine |
| Standard InChI | InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 |
| Standard InChI Key | WMKGEQCSIZQIEK-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1N)N)F)C(F)(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1N)N)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No.: 179062-06-7) is an aromatic diamine with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol. The compound features a benzene ring substituted with a fluorine atom at position 4, a trifluoromethyl (-CF3) group at position 5, and two amino groups at positions 1 and 2. This structural arrangement creates a molecule with unusual electronic distribution due to the simultaneous presence of electron-withdrawing groups (F and CF3) and electron-donating amino groups.
The compound's structural identifiers include:
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IUPAC Name: 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine
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InChI: InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
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InChI Key: WMKGEQCSIZQIEK-UHFFFAOYSA-N
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Canonical SMILES: C1=C(C(=CC(=C1N)N)F)C(F)(F)F
The vicinal diamino functionality combined with the fluorinated aromatic system creates a unique chemical entity with distinct reactivity patterns that differentiate it from other diamino compounds. The presence of four fluorine atoms (one as direct substituent, three in the trifluoromethyl group) significantly influences the compound's physical properties, including solubility, lipophilicity, and molecular interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine are influenced by its unique structural features:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 194.13 g/mol | Calculated from molecular formula C7H6F4N2 |
| Physical State | Solid | At standard temperature and pressure |
| Appearance | Crystalline solid | Typical for aromatic amines |
| Boiling Point | Estimated >250°C | Based on similar fluorinated aromatic compounds |
| Solubility | Moderate in polar organic solvents | Likely soluble in methanol, ethanol, acetone, and DMSO |
| Partition Coefficient (LogP) | Estimated 1.5-2.5 | Influenced by both hydrophilic amino groups and lipophilic fluorinated substituents |
The compound's solubility profile is influenced by the competing effects of the hydrophilic amino groups and the hydrophobic fluorinated substituents, resulting in complex solubility behavior across different solvent systems.
Chemical Reactivity
The chemical reactivity of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is governed by several key structural elements:
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The vicinal diamine functionality serves as a nucleophilic center, readily participating in condensation and cyclization reactions.
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The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic aromatic substitution.
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The fluorine atom at position 4 can undergo nucleophilic displacement under appropriate conditions.
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The amino groups can participate in various transformations including acylation, alkylation, and diazotization reactions.
This combination of functional groups creates a highly versatile chemical scaffold for various synthetic applications, particularly in heterocyclic chemistry and pharmaceutical intermediate synthesis.
Synthesis Methods and Production
Laboratory Synthesis Routes
The synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine typically follows one of several established routes:
Nitration-Reduction Sequence
This approach involves:
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Starting with a fluorinated benzene derivative containing the trifluoromethyl group
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Selective nitration at positions 1 and 2 using controlled nitration conditions
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Reduction of the resulting dinitro compound to the corresponding diamine
The nitration step usually employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0-10°C) to achieve the desired regiochemistry. The subsequent reduction can be accomplished using catalytic hydrogenation (Pd/C or Raney Ni) or chemical reducing agents such as iron or tin in acidic conditions.
Nucleophilic Aromatic Substitution Approach
An alternative synthetic strategy involves:
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Starting with an appropriately halogenated or activated precursor
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Introduction of the fluorine and trifluoromethyl groups via nucleophilic aromatic substitution
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Reduction of nitro groups to amines
This approach may be particularly useful when specific substitution patterns are difficult to achieve through direct nitration.
Industrial Scale Considerations
Industrial production of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine requires considerations beyond laboratory-scale synthesis:
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Process safety becomes paramount when handling large quantities of nitrating agents and reducing conditions
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Selection of solvents and reagents must account for cost, environmental impact, and waste management
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Reaction scale-up may necessitate modified conditions to control exotherms and ensure consistent product quality
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Purification methods must be optimized for efficiency and minimal solvent usage
The industrial synthesis typically employs continuous flow processes for nitration steps to improve safety and reaction control, while batch processing may be preferred for reduction steps to ensure complete conversion and product quality.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides critical structural information about 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine:
1H NMR Spectroscopy
The 1H NMR spectrum typically shows:
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Two aromatic proton signals (approximately δ 6.8-7.5 ppm) with complex splitting patterns due to coupling with fluorine
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Two broad signals (approximately δ 3.5-5.0 ppm) corresponding to the amino group protons
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The coupling between aromatic protons and the fluorine atom produces characteristic splitting patterns that help confirm the substitution pattern
19F NMR Spectroscopy
19F NMR is particularly valuable for characterizing this compound:
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The aromatic fluorine atom typically appears as a signal at approximately δ -110 to -120 ppm
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The trifluoromethyl group gives a characteristic signal at approximately δ -60 to -70 ppm
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The coupling patterns between fluorine atoms and nearby protons provide structural confirmation
13C NMR Spectroscopy
13C NMR reveals:
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Carbon signals with complex splitting patterns due to carbon-fluorine coupling
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Characteristic quartet for the CF3 carbon due to coupling with three equivalent fluorine atoms
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Doublet splitting for the carbon bearing the fluorine atom
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Signals for carbons bearing amino groups at characteristic chemical shifts
Infrared (IR) Spectroscopy
IR spectroscopy of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine shows characteristic absorption bands:
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N-H stretching vibrations at 3300-3500 cm-1
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C-F stretching vibrations at 1000-1400 cm-1
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Characteristic CF3 group vibrations at 1100-1200 cm-1
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Aromatic C=C stretching at 1400-1600 cm-1
Mass Spectrometry
Mass spectrometric analysis typically reveals:
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A molecular ion peak at m/z 194 corresponding to the molecular weight
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Fragment peaks resulting from the loss of NH2, F, and CF3 groups
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A characteristic fragmentation pattern that helps confirm the structure
Chemical Reactions and Synthetic Applications
Reactivity of Amino Groups
The two amino groups in 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine participate in typical amine reactions:
Heterocyclic Ring Formation
One of the most valuable applications of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is in the synthesis of heterocyclic compounds:
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediate Applications
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine serves as a valuable intermediate in pharmaceutical synthesis for several reasons:
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The presence of fluorine atoms enhances metabolic stability and lipophilicity in resulting drug molecules
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The trifluoromethyl group can improve binding interactions with target proteins
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The diamine functionality facilitates the construction of nitrogen-containing heterocycles common in pharmaceutical compounds
Specific applications include the synthesis of:
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Fluorinated benzimidazoles with potential antimicrobial activity
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Quinoxaline derivatives with applications in cancer treatment
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Various heterocyclic compounds with enhanced pharmacokinetic properties
Material Science Applications
In materials science, derivatives of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine find applications in:
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Development of specialty polymers with enhanced thermal and chemical stability
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Creation of functional materials with unique electronic or optical properties
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Synthesis of compounds with potential applications in organic electronics
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Production of materials with specific fluorescence or phosphorescence characteristics
The fluorinated aromatic structure contributes to increased thermal stability, while the diamine functionality allows incorporation into various polymeric systems through condensation reactions.
Structure-Property Relationships
Electronic Effects of Substituents
The electronic properties of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine are influenced by the interplay between:
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Electron-withdrawing effects of the fluorine and trifluoromethyl groups, which decrease electron density in the aromatic ring
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Electron-donating effects of the amino groups, which increase electron density
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Resonance effects that distribute electron density throughout the molecular framework
This electronic distribution affects:
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Reactivity toward electrophiles and nucleophiles
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Acidity/basicity of the amino groups
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Stability of reaction intermediates
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Spectroscopic properties such as UV absorption and fluorescence
Comparison with Structural Analogs
Table 1: Comparison of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine with Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Electronic Effects | Reactivity Implications |
|---|---|---|---|---|---|
| 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | C7H6F4N2 | 194.13 | Reference compound | Strong electron-withdrawing groups (F, CF3) balanced by electron-donating amino groups | Enhanced electrophilic aromatic substitution resistance; increased nucleophilic aromatic substitution susceptibility |
| 4-(Trifluoromethyl)benzene-1,2-diamine | C7H7F3N2 | 176.14 | Lacks F at position 4 | Less electron-withdrawing character | Reduced reactivity toward nucleophilic aromatic substitution |
| 3,4-Diaminobenzotrifluoride | C7H7F3N2 | 176.14 | CF3 at position 3 instead of position 5 | Different electronic distribution | Altered regioselectivity in reactions |
| 5-Fluoro-2-(trifluoromethyl)aniline | C7H5F4N | 179.12 | Single amino group | Reduced electron-donating effect | Less reactive in cyclization reactions; limited heterocycle formation capability |
This comparison illustrates how subtle structural variations can significantly impact electronic properties and chemical reactivity, highlighting the unique characteristics of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine among related compounds.
| Element | Theoretical Content (%) | Acceptable Range (%) |
|---|---|---|
| Carbon | 43.31 | 43.10-43.50 |
| Hydrogen | 3.12 | 3.00-3.25 |
| Nitrogen | 14.43 | 14.25-14.60 |
| Fluorine | 39.14 | 38.90-39.40 |
Deviations from theoretical values may indicate impurities or incorrect structural assignment.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about:
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Melting point and purity (sharp melting transition indicates high purity)
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Thermal stability and decomposition pathways
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Potential polymorphic forms
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